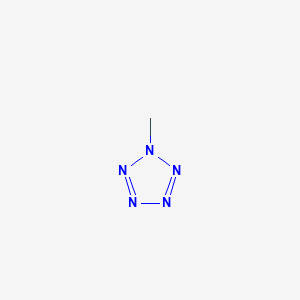

Methyl-1H-pentazole

Description

Structure

3D Structure

Properties

CAS No. |

93675-23-1 |

|---|---|

Molecular Formula |

CH3N5 |

Molecular Weight |

85.07 g/mol |

IUPAC Name |

1-methylpentazole |

InChI |

InChI=1S/CH3N5/c1-6-4-2-3-5-6/h1H3 |

InChI Key |

JARRVTBAJQETJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=NN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pentazole Derivatives, Including Methyl 1h Pentazole

Strategies for the Formation of the Pentazole Heterocycle

The construction of the pentazole ring is a delicate process, with strategies primarily revolving around the formation of aryl-substituted precursors, which can then potentially be used to generate other derivatives.

The most established method for forming the pentazole heterocycle is the reaction of an aryldiazonium salt with an azide (B81097) ion. thieme-connect.de This transformation is understood to proceed via a [3+2] cycloaddition mechanism. nih.gov The success of this synthesis is highly dependent on the nature of the precursor, specifically the substituent on the aryl ring.

Arylpentazoles have historically been the only experimentally accessible class of substituted pentazoles. wiley-vch.de The stability of these precursors is paramount for their isolation. Research has consistently shown that electron-donating groups (EDGs) in the para-position of the aryl ring enhance the stability of the resulting arylpentazole. wiley-vch.dewikipedia.org This stabilization is attributed to resonance effects, where the EDG pushes electron density into the pentazole ring. engineering.org.cn Conversely, electron-withdrawing groups (EWGs) destabilize the ring, making isolation difficult or impossible. wiley-vch.de The derivative 4-dimethylaminophenylpentazole (B14617637) is one of the most stable known pentazole compounds due to the strong electron-donating nature of the dimethylamino group. wikipedia.org

| Substituent Group (at para-position) | Electronic Effect | Impact on Pentazole Ring Stability | Reference |

|---|---|---|---|

| -N(CH3)2 | Strong Electron-Donating | Stabilizing | wikipedia.org |

| -OCH3 | Electron-Donating | Stabilizing | engineering.org.cn |

| -CH3 | Weak Electron-Donating | Slightly Stabilizing | wiley-vch.de |

| -H | Neutral | Baseline | wiley-vch.de |

| -NO2 | Strong Electron-Withdrawing | Destabilizing | wiley-vch.de |

Due to the extreme instability of the unsubstituted 1H-pentazole ring, direct derivatization of this scaffold is not a viable synthetic strategy. thieme-connect.de Instead, derivatization approaches focus on the modification or removal of the stabilizing group from a stable precursor.

The primary example of this approach is the dearylation of N-arylpentazoles to generate the pentazolate anion (cyclo-N₅⁻). thieme-connect.de For instance, the treatment of 1-(4-methoxyphenyl)-1H-pentazole with ammonium (B1175870) cerium(IV) nitrate (B79036) at low temperatures can cleave the C-N bond, yielding evidence for the formation of a zinc pentazolate salt in solution. thieme-connect.de This method effectively uses the aryl group as a temporary stabilizing scaffold that is later removed to access the core pentazole anion.

While experimental synthesis of derivatives like methyl-1H-pentazole remains elusive, theoretical studies have been conducted to predict the stability of various substituted pentazoles. engineering.org.cnnih.gov These computational models explore the effects of adding functional groups such as fluoro (-F) or hydroxyl (-OH) to the pentazole ring, suggesting that certain substitutions could lead to viable synthetic targets if a suitable pathway were developed. nih.gov

Reaction Mechanisms and Pathways in Pentazole Synthesis

Understanding the mechanistic underpinnings of pentazole formation is crucial for optimizing reaction conditions and improving yields of these sensitive compounds.

Elegant kinetic and isotopic labeling studies were instrumental in elucidating the mechanism of arylpentazole formation from aryldiazonium salts and azide ions. thieme-connect.de The reaction does not proceed through a single pathway. Instead, it involves a crucial intermediate, a linear pentazene, also known as a diazoazide. thieme-connect.de

This diazoazide intermediate exists in equilibrium with the starting materials and can undergo two competing reactions:

Cyclization: The diazoazide can cyclize to form the aromatic arylpentazole ring.

Decomposition: It can decompose, losing a molecule of dinitrogen (N₂) to form the corresponding aryl azide. thieme-connect.de

The distribution between the cyclization pathway (leading to pentazole) and the decomposition pathway (leading to azide) is influenced by several factors.

Temperature: Low temperatures (e.g., below -20°C) are critical. They slow down the rate of decomposition of both the diazoazide intermediate and the arylpentazole product, favoring the isolation of the pentazole. thieme-connect.de

Aryl Substituents: As discussed previously, the electronic nature of the substituent on the aryl ring is a dominant factor. Electron-donating groups stabilize the arylpentazole product, shifting the equilibrium towards its formation and making it less prone to decomposition. wiley-vch.deengineering.org.cn Conversely, electron-withdrawing groups destabilize the pentazole, favoring the pathway that leads to the formation of the more stable aryl azide. wiley-vch.de

Intramolecular Interactions: Computational studies have shown that ortho-substituents on the phenyl ring capable of forming an intramolecular bond with the pentazole ring can significantly enhance stability. wiley-vch.deengineering.org.cn This interaction effectively increases the negative charge on the pentazole ring, strengthening it. engineering.org.cn

Novel Synthetic Routes for Stable Pentazole Derivatives

The inherent instability of covalently-bound organic pentazole derivatives has prompted exploration into unconventional synthetic routes aimed at producing more stable, often inorganic, forms of the pentazole anion.

A significant breakthrough has been the use of high-pressure synthesis. By compressing and laser-heating simple precursors under extreme conditions (e.g., >60 GPa), scientists have successfully synthesized inorganic salts like cesium pentazolate (CsN₅) and lithium pentazolate (LiN₅). wikipedia.org These materials can be metastable even after the pressure is released, providing a new avenue for studying the fundamental properties of the pentazolate anion. wikipedia.org

Another novel approach involves stabilizing the pentazolate anion within the structure of a metal-inorganic framework. researchgate.net The synthesis of a three-dimensional framework composed of sodium ions and cyclo-N₅⁻ anions demonstrated that the anion can be effectively stabilized within nanocages through strong coordination with metal ions. researchgate.net These advanced strategies bypass the challenges associated with the fragile C-N bond in traditional arylpentazole precursors and open new possibilities for the creation of stable, high-nitrogen materials.

Mechanistic Investigations into the Stability and Decomposition of Methyl 1h Pentazole

Intrinsic Stability of the Pentazole Ring System

The pentazole ring is the final member of the azole series of heterocyclic compounds. researchgate.net Its stability is a delicate balance, heavily influenced by the nature of the substituent attached to the ring. wiley-vch.de While the unsubstituted pentazole (HN₅) has only been studied computationally, substituted derivatives provide experimental and theoretical insights into the ring's integrity. researchgate.net

The electronic properties of the substituent attached to the pentazole ring play a critical role in its stability. Computational and experimental studies on various substituted pentazoles have established a clear trend: electron-donating groups enhance the stability of the pentazole ring, whereas electron-withdrawing groups are destabilizing. wiley-vch.dewikipedia.org The methyl group in Methyl-1H-pentazole is a weak electron-donating group, which is predicted to confer a degree of stability to the molecule. wiley-vch.de

This stabilizing effect from electron-donating groups is attributed to resonance interactions with the electron-deficient pentazole ring. wiley-vch.de For arylpentazoles, π-donating substituents on the aryl ring have been observed to stabilize the pentazolyl group. whiterose.ac.uk The derivative 4-dimethylaminophenylpentazole (B14617637), which features a strong electron-donating group, is one of the most stable pentazole compounds known. wikipedia.org Conversely, attaching heterocyclic rings, which can have varied electronic effects, has proven more challenging, with tetrazolylpentazole, for instance, decomposing rapidly even at -50°C. wiley-vch.de

Table 1: Influence of Substituent Electronic Properties on Pentazole Ring Stability

| Substituent Type | Electronic Effect | Impact on Ring Integrity | Example Group |

|---|---|---|---|

| Electron-Donating | Increases electron density on the pentazole ring through inductive or resonance effects. | Stabilizing | -CH₃, -N(CH₃)₂, -OH |

| Electron-Withdrawing | Decreases electron density on the pentazole ring. | Destabilizing | -NO₂ |

The thermal stability of a pentazole derivative is directly linked to its electronic structure. The delocalization of charge within the five-membered ring is a key factor. dtic.mil Substituents that enhance the delocalization of the pentazole ring are found to improve its stability. researchgate.net For example, density functional theory (DFT) calculations suggest that para-hydroxyl or meta-methyl groups on a phenylpentazole can enhance this delocalization, thereby improving stability. researchgate.net

Computational studies predict that neutral methylpentazole is as stable as aromatic pentazole derivatives. wiley-vch.de This suggests that the electronic contribution of the methyl group effectively stabilizes the ring system. In more complex substituted arylpentazoles, strong intramolecular interactions can lead to a more negative charge on the pentazole ring, which in turn strengthens dispersion interactions and results in greater ring stability. wiley-vch.deresearchgate.net The coplanarity of the substituent and the pentazole ring can also influence the decomposition barrier; for instance, ortho-hydroxy groups on an aryl ring can maintain coplanarity through intramolecular hydrogen bonding, which has a stabilizing effect. whiterose.ac.uk

Decomposition Pathways and Kinetic Parameters

Substituted pentazoles are known for their tendency to decompose, often energetically, through the loss of molecular nitrogen. The kinetics and mechanisms of this decomposition are central to understanding their potential applications and handling.

The primary unimolecular decomposition pathway for substituted pentazoles involves the extrusion of a dinitrogen molecule (N₂) to yield the corresponding azide (B81097). wiley-vch.dewhiterose.ac.uk For this compound, this pathway would lead to the formation of methyl azide (CH₃N₃).

This decomposition process is established to be a first-order reaction. wiley-vch.de Theoretical investigations have been crucial in elucidating the energetics of this process. For unsubstituted pentazole, the decomposition to N₂ and an NHNN fragment is predicted to have an activation enthalpy of 19.5 kcal mol⁻¹, with a calculated half-life of only 14 seconds at room temperature (298 K). acs.org For substituted arylpentazoles, the calculated dissociation energies for the N-N bonds that break during decomposition are in the range of 109–117 kJ mol⁻¹ (approximately 26-28 kcal mol⁻¹). wiley-vch.de These values are significantly lower than the activation energy required to cleave the C-N bond connecting the substituent to the ring, indicating that ring fragmentation is the favored decomposition route. wiley-vch.de

Table 2: Calculated Decomposition Parameters for Pentazole Derivatives

| Compound | Decomposition Pathway | Activation/Dissociation Energy | Reaction Order |

|---|---|---|---|

| Arylpentazoles | Ar-N₅ → Ar-N₃ + N₂ | 109–117 kJ/mol (Dissociation Energy) wiley-vch.de | First-Order wiley-vch.de |

| Pentazole (HN₅) | HN₅ → NHNN + N₂ | 19.5 kcal/mol (Activation Enthalpy) acs.org | Unimolecular acs.org |

The dominant reaction channel for the decomposition of pentazoles is the extrusion of molecular nitrogen. wiley-vch.deacs.org Mechanistic studies, combining experimental evidence with computational analysis, suggest that the formation of arylpentazoles proceeds via a pentazene chain intermediate. This intermediate exists in a state of equilibrium where it can either cyclize to form the pentazole ring or undergo elimination of N₂ to form the corresponding aryl azide. whiterose.ac.uk This indicates that the pathway leading to nitrogen extrusion is a competitive channel present even during the synthesis of the compound.

While the primary products are the azide and N₂, the high reactivity of the intermediates, such as nitrenes that could potentially form after N₂ loss, might lead to subsequent reactions, although this is more studied in related heterocycles like tetrazoles. researchgate.netlogos-verlag.de However, for pentazoles, the main focus remains on the direct, unimolecular extrusion of dinitrogen as the key decomposition event.

Stabilization Strategies through Intermolecular Interactions

While the intrinsic electronic properties of the substituent are primary stabilizers, intermolecular forces can also play a significant role, particularly in the condensed phase. Research on the pentazolate anion (cyclo-N₅⁻) has shown that its stability can be dramatically enhanced in the solid state through various intermolecular interactions. researchgate.netscispace.com These include hydrogen bonding, π-π stacking, and coordination with metal cations. researchgate.netresearchgate.net

Non-Covalent Host-Guest Chemistry for Pentazole Confinement

The intrinsic instability of the pentazole ring necessitates innovative stabilization strategies. One promising approach is through non-covalent host-guest chemistry, where a larger "host" molecule encapsulates the pentazole "guest," shielding it from decomposition pathways. wikipedia.orgnih.gov This encapsulation relies on a variety of non-covalent interactions, including van der Waals forces, hydrophobic interactions, hydrogen bonding, and π-π stacking. wikipedia.orgmdpi.com

In this context, molecular containers such as cyclodextrins and calixarenes provide hydrophobic cavities capable of binding organic compounds in aqueous solutions. nih.govbeilstein-journals.org The confinement of an aryl pentazole within a host molecule, for instance, can lead to a reorganization of electron density, which can be observed through shifts in NMR spectra. researchgate.net The stability of such a host-guest complex is primarily driven by weak van der Waals forces and other non-covalent interactions between the guest and the host's cavity. researchgate.net

Research into host-guest systems has shown that molecular containers can act as reaction templates, orienting the guest molecule in a specific conformation. beilstein-journals.org This principle can be applied to protect reactive sites and stabilize otherwise transient species like pentazoles. The formation of these inclusion complexes is often a dynamic equilibrium, and the stability is influenced by the size, shape, and chemical nature of both the host and the guest. wikipedia.org

Table 1: Key Non-Covalent Interactions in Host-Guest Chemistry

| Interaction Type | Description | Relevance to Pentazole Stabilization |

|---|---|---|

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Primary driving force for the encapsulation of the guest molecule within the host's cavity. wikipedia.orgresearchgate.net |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can provide additional stability to the complex, particularly if the host or guest has hydrogen-bond donor/acceptor sites. mdpi.comresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Relevant for aryl-substituted pentazoles, where the phenyl ring can interact with aromatic moieties in the host molecule. beilstein-journals.org |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Drives the encapsulation of the nonpolar pentazole ring into the hydrophobic cavity of a host molecule in an aqueous environment. mdpi.combeilstein-journals.org |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen donor. | Contributes to the overall stability of the host-guest complex by providing multiple points of contact. researchgate.net |

Hydrogen Bonding and Cation-π Interactions in Derivatives

Hydrogen bonding and cation-π interactions are crucial non-covalent forces that significantly influence the stability of pentazole derivatives. nih.govresearchgate.net Computational studies have shown that substituents play a major role in the thermodynamic stability of the protonated pentazole ring. dtic.mil

Hydrogen bonds, particularly those involving the N-H group of the pentazole ring or substituents, can stabilize the molecule. dntb.gov.ua In complexes of azoles, hydrogen bonds are a primary stabilizing interaction. dntb.gov.ua For instance, the stability of metal pentazolate hydrates is enhanced through hydrogen-bonding interactions with water molecules. researchgate.net Similarly, nonmetallic pentazole salts can be stabilized by extensive hydrogen bond networks formed with cations. sci-hub.se

Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic π system, are a major force in molecular recognition. nih.gov The pentazole ring, being aromatic, can engage in such interactions. wikipedia.org These interactions are energetically significant, comparable in strength to hydrogen bonds, and can contribute 2-5 kcal/mol to binding energies in aqueous media. nih.gov The interaction involves a substantial electrostatic component, where the positive charge of the cation is attracted to the negative electrostatic potential on the face of the π system. nih.gov Theoretical studies on complexes between cations and aromatic amino acids have confirmed the simultaneous presence and importance of both hydrogen bonds and cation-π interactions. mdpi.com The interplay between these two forces can be cooperative, meaning the presence of a hydrogen bond can enhance the strength of a co-existing cation-π interaction, and vice versa. researchgate.net

For this compound, the aromatic pentazole ring is susceptible to cation-π interactions, while any functional groups on derivatives or interactions with surrounding molecules or ions could introduce stabilizing hydrogen bonds.

Metal-Ligand Coordination Effects on Stability

Coordinating the pentazolate anion (cyclo-N₅⁻) to a metal center is a highly effective strategy for stabilization. acs.orgnih.gov The formation of metal-ligand bonds is a driving force for complex formation, stabilizing the ligand's electrons. libretexts.org A variety of metal-pentazole complexes have been synthesized, demonstrating that the otherwise elusive cyclo-N₅⁻ anion can be stabilized under ambient conditions when part of a coordination compound. researchgate.netacs.orgnih.gov

The stability of these metal-pentazolate complexes is influenced by several factors:

Coordination Number: A higher coordination number of the metal cation with the pentazolate ligands generally increases structural stability. acs.orgnih.gov For example, in copper(I) pentazolate salts, structures where the Cu⁺ ion is coordinated to four pentazolate rings exhibit higher dynamic and thermal stability (up to 400 K) compared to those with lower coordination numbers. acs.orgnih.gov This is because higher coordination leads to a more homogeneous charge distribution and less disturbance to the aromaticity of the cyclo-N₅⁻ ring. acs.orgnih.gov

Nature of the Metal Ion: The choice of the metal ion is critical. Transition metals are often used due to their ability to coordinate effectively with nitrogen. wiley-vch.de Complexes with metals such as manganese, iron, cobalt, sodium, and magnesium have been successfully synthesized as hydrates, with many showing good thermal stability with decomposition temperatures above 100°C. researchgate.net

The interaction between the metal and the pentazolate anion can range from ionic to covalent. researchgate.net Bader charge analysis of CuN₅ structures shows a significant electron transfer from the copper atom to the pentazolate rings, indicating a stabilizing ligand effect. acs.orgnih.gov This stabilization through metal coordination makes these complexes promising as a new class of high-energy density materials. researchgate.net

Table 2: Examples of Stabilized Metal-Pentazolate Complexes

| Compound | Metal Ion | Key Stabilizing Features | Reported Thermal Stability |

|---|---|---|---|

| [Na(H₂O)(N₅)]·2H₂O | Na⁺ | Coordination to metal, hydrogen bonding with water molecules. researchgate.net | Decomposes > 100°C. researchgate.net |

| [Mn(H₂O)₄(N₅)₂]·4H₂O | Mn²⁺ | Octahedral coordination, extensive hydrogen bonding network. researchgate.net | Decomposes > 100°C. researchgate.net |

| [Fe(H₂O)₄(N₅)₂]·4H₂O | Fe²⁺ | Octahedral coordination, extensive hydrogen bonding network. researchgate.net | Decomposes > 100°C. researchgate.net |

| [Co(H₂O)₄(N₅)₂]·4H₂O | Co²⁺ | Octahedral coordination. researchgate.netlukasiewicz.gov.pl | Lower stability compared to Mn, Fe analogues. researchgate.net |

| P2₁2₁2₁-CuN₅ | Cu⁺ | Four-coordinate Cu⁺, strong Cu-N bonds. acs.orgnih.gov | Thermally stable up to 400 K. acs.orgnih.gov |

Derivatization, Functionalization, and Advanced Pentazole Architectures

Synthesis and Characterization of Substituted 1H-Pentazole Analogues

The primary strategy to tame the inherent instability of the pentazole ring has been the attachment of stabilizing groups at the N1 position. This approach not only prevents the rapid decomposition of the pentazole moiety but also allows for the fine-tuning of its electronic properties and reactivity.

The first tangible evidence for the existence of the pentazole ring came from the synthesis and characterization of aryl-substituted pentazoles. Phenylpentazole (PhN₅) is the archetypal example, though its own instability has limited its use as a precursor for other pentazole derivatives. engineering.org.cnresearchgate.net The stability of arylpentazoles (ArN₅) is highly dependent on the electronic nature of the substituents on the aryl ring. engineering.org.cn

Computational and experimental studies have consistently shown that electron-donating groups, particularly at the para and ortho positions of the phenyl ring, enhance the thermal stability of the arylpentazole. engineering.org.cn This stabilization is attributed to increased resonance between the phenyl group and the pentazole ring, which forces more electron density into the pentazole system. engineering.org.cn Conversely, electron-withdrawing groups at these positions destabilize the molecule. engineering.org.cn

Beyond simple phenyl rings, research has extended to other aromatic and heterocyclic systems. Pyridylpentazoles (PyN₅) were investigated as potential precursors to the pentazolate anion. However, substituting the aryl group with a pyridyl group was found to decrease the stability of the pentazole ring more significantly than it weakened the C-N bond, making them less suitable precursors than their arylpentazole counterparts. engineering.org.cn Another notable example is tetrazolylpentazole, which was the second substituted pentazole to be synthesized. engineering.org.cn Its existence was confirmed through NMR studies at low temperatures (-70 °C), as it decomposes at -50 °C. engineering.org.cn

| Derivative | Substituent Type | Key Research Finding | Reference |

|---|---|---|---|

| Phenylpentazole (PhN₅) | Aryl | Serves as the foundational, albeit unstable, arylpentazole. Its instability has largely prohibited its further experimental use. | engineering.org.cn |

| p-Methoxyphenylpentazole | Aryl (Electron-Donating Group) | Exhibits enhanced thermal stability compared to PhN₅ due to the electron-donating nature of the methoxy (B1213986) group. | engineering.org.cn |

| p-Nitrophenylpentazole | Aryl (Electron-Withdrawing Group) | Demonstrates decreased stability compared to PhN₅, as the electron-withdrawing nitro group destabilizes the pentazole ring. | engineering.org.cn |

| Pyridylpentazole (PyN₅) | Heterocyclic | Considered as a precursor to the pentazolate anion, but found to be less stable than corresponding arylpentazoles. | engineering.org.cn |

| Tetrazolylpentazole | Heterocyclic | Confirmed by NMR at -70 °C, it decomposes at -50 °C. Computational studies show the tetrazole group has a similar electronic effect to an aryl group. | engineering.org.cn |

To further enhance the energetic properties and stability of pentazole-based compounds, researchers have explored the introduction of oxygen-containing functional groups. The incorporation of an N-oxide moiety is a recognized strategy for improving the performance of energetic materials. researchgate.net Quantum chemical modeling has been employed to guide the synthesis of these advanced derivatives, which are often hazardous due to high formation enthalpies and weak N-N bonds. rsc.org

Theoretical studies have investigated synthetic pathways for nitro and azido (B1232118) derivatives of pentazole and their corresponding mono- and di-oxides. rsc.org Key findings from these computational explorations include:

Oxidation: The oxidation of pentazole derivatives using ozone is predicted to be a favorable process, with a tendency to form β-mono-oxides with some regioselectivity. rsc.org

Nitration: The nitration of the pentazole ring using reagents like NO₂⁺BF₄⁻ is also predicted to be an energetically favorable reaction. rsc.org

Azidation: In contrast, the electrochemical azidation of the pentazolate anion (N₅⁻) and its oxidized forms appears to be energetically inaccessible. rsc.org

These computational insights are crucial for directing future synthetic efforts toward viable and relatively stable functionalized pentazoles, while also identifying pathways that are unlikely to succeed. rsc.org

Design and Theoretical Exploration of Polynitrogen Systems Based on Pentazole Moieties

The pentazole ring serves as a fundamental building block for the conceptual design of larger, all-nitrogen molecules and frameworks. These polynitrogen systems (Nₓ) are of immense theoretical interest as they represent the pinnacle of high-energy-density materials, releasing vast amounts of energy upon decomposition to environmentally benign dinitrogen gas (N₂). engineering.org.cn

Theoretical studies have conceptualized a variety of polynitrogen clusters where multiple pentazole rings are linked together. engineering.org.cnmdpi.com In general, for polynitrogen systems (Nₙ), structures that incorporate pentazole rings are found to be more stable than their corresponding open-chain isomers. engineering.org.cnmdpi.com

N₁₂: The diazobispentazole N₁₂ (C₂h), which features two pentazole rings connected by an azo (-N=N-) group, was shown by DFT calculations to be significantly more stable than its planar, acyclic isomer. mdpi.com

N₁₈, N₂₀, and N₃₀: Structures containing multiple pentazole rings, such as N₁₈, N₂₀, and N₃₀, are calculated to be 200–400 kcal/mol lower in energy than their corresponding cage-like isomers. wiley-vch.de

N₆₀: Analogous to the famous C₆₀ buckminsterfullerene, an all-nitrogen N₆₀ fullerene has been predicted. The improved stability observed in multi-pentazole structures suggests that such a complex molecule could potentially exist, with a predicted heat of formation of 6790 kJ/mol. wiley-vch.de

These oligomeric frameworks represent fascinating theoretical targets, pushing the boundaries of nitrogen chemistry.

| System | Description | Key Theoretical Finding | Reference |

|---|---|---|---|

| N₈ | Azidopentazole | Represents an energy minimum among polynitrogen structures. | engineering.org.cn |

| N₁₀ | Bispentazole | Considered an energy minimum, more stable than open-chain isomers. | engineering.org.cn |

| N₁₂ | Diazobispentazole | Significantly more stable than its acyclic isomer. | mdpi.com |

| N₁₈, N₂₀, N₃₀ | Multi-pentazole ring systems | Calculated to be 200–400 kcal/mol more stable than corresponding cage structures. | wiley-vch.de |

| N₆₀ | Nitrogen Fullerene | Analogous to C₆₀, predicted to have a very high heat of formation. | wiley-vch.de |

Computational chemistry is an indispensable tool for assessing the viability of these hypothetical, extended nitrogen architectures. Through high-level calculations, scientists can predict the stability, bond energies, and decomposition pathways of these molecules before attempting their challenging and potentially hazardous synthesis. engineering.org.cnmdpi.com

For instance, calculations have shown that for polynitrogens from N₈ to N₁₅, the most thermodynamically stable isomers are those based on pentazole units. mdpi.com A general principle that has emerged is that the more conjugated the five-membered rings are, the more stable the isomer. mdpi.com Conversely, the presence of side chains linking the cycles tends to decrease stability. mdpi.com

Quantum calculations were also famously used to determine that the highly sought-after N₅⁺N₅⁻ ionic salt is computationally unlikely to exist as a stable compound. engineering.org.cn These theoretical assessments are vital for guiding experimental efforts toward the most promising and stable polynitrogen targets.

Coordination Chemistry of Pentazole-Based Ligands

The successful isolation of the pentazolate anion (cyclo-N₅⁻) has unlocked its potential as a novel ligand in coordination chemistry. researchgate.net Its unique, all-nitrogen, aromatic structure and multidentate nature allow it to participate in a variety of bonding interactions, including ionic, coordination, and hydrogen bonds. eurekalert.org This versatility provides a platform for the construction of diverse and complex supramolecular structures. researchgate.net

The coordination of metal ions to the pentazolate ligand is a key strategy for stabilizing the N₅ ring. eurekalert.org A variety of metal-pentazolate complexes have been synthesized and characterized. engineering.org.cnnih.gov Often, water molecules play a crucial co-stabilizing role, participating in the coordination sphere and forming extensive hydrogen-bonding networks. engineering.org.cnwiley-vch.de The loss of this water of hydration can lead to the decomposition of the complex, highlighting its importance. wiley-vch.de

Researchers have successfully developed energetic coordination polymers by linking metal centers with the multidentate pentazolate anion. eurekalert.org These materials often exhibit enhanced thermal stability compared to the simple pentazolate salt precursor, demonstrating that coordination is a viable method for stabilizing the energetic N₅ ring. eurekalert.org For example, two coordination polymers based on sodium pentazolate showed decomposition temperatures that were 7.4 °C and 15.5 °C higher than the precursor salt. eurekalert.org

| Complex Formula | Metal Ion | Key Feature | Reference |

|---|---|---|---|

| [Na(H₂O)(N₅)]·2H₂O | Na⁺ | One of the first stable metal-pentazolate hydrate (B1144303) complexes synthesized. | nih.gov |

| [M(H₂O)₄(N₅)₂]·4H₂O (M = Mn, Fe, Co) | Mn²⁺, Fe²⁺, Co²⁺ | Demonstrates the ability of transition metals to coordinate with pentazolate, stabilized by a significant hydration sphere. | nih.gov |

| [Mg(H₂O)₆(N₅)₂]·4H₂O | Mg²⁺ | Illustrates a hexahydrated metal ion complex with pentazolate anions acting as counter-ions. | nih.gov |

| (NaN₅)₅(CH₆N₃)N₅₃ | Na⁺ | An example of an anhydrous coordination polymer, showcasing complex self-assembly. | eurekalert.org |

| [Ag(NH₃)₂]⁺[Ag₃(N₅)₄]⁻ | Ag⁺ | A three-dimensional framework based on silver and pentazolate ions. | nih.gov |

Future Research Directions and Uncharted Territories in Methyl 1h Pentazole Chemistry

Development of Innovative Experimental Methodologies for Unstable Pentazoles

The inherent instability of many pentazole derivatives, including methyl-1H-pentazole, presents a significant hurdle for their study and utilization. engineering.org.cnwiley-vch.de The decomposition of arylpentazoles, for instance, is a first-order reaction, and the instability of phenylpentazole has largely prevented its use as a precursor for other pentazoles. wiley-vch.deresearchgate.net To overcome these challenges, the development of novel experimental methodologies is crucial.

Future research will likely focus on:

Flow Chemistry Platforms: The use of flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can be instrumental in handling transient intermediates and improving the safety of working with energetic materials. A flow chemistry platform has been successfully used to investigate the complex mechanistic pathways of glycosylation reactions, demonstrating its utility in studying sensitive and complex transformations. colorado.edu

In Situ Generation and Trapping: Techniques that allow for the generation of this compound in situ, followed immediately by trapping or reaction, can mitigate the issues associated with its instability. This approach has been used in the study of other reactive species.

Advanced Handling Techniques: The development of specialized handling protocols and equipment, such as low-temperature manipulators and inert atmosphere gloveboxes, is essential for the safe and effective study of unstable pentazoles.

Advanced Spectroscopic and Structural Elucidation Techniques for Transient Species

Characterizing transient species like this compound requires sophisticated spectroscopic and structural elucidation techniques that can provide information on very short timescales. stfc.ac.uknumberanalytics.com

Key areas for future development include:

Time-Resolved Spectroscopy (TRS): Techniques like time-resolved infrared (TRIR) and transient two-dimensional infrared (2D IR) spectroscopy can track the formation and decay of intermediates during a chemical reaction. numberanalytics.comnih.gov TRIR spectroscopy has already been successfully applied to study the excited state of para-Me2N-C6H4-N5. stfc.ac.uk

Advanced Mass Spectrometry: Techniques such as Laser Induced Acoustic Desorption (LIAD) coupled with femtosecond laser ionization can be used to study neutral, non-volatile, and thermally labile molecules in the gas phase. stfc.ac.uk This could be invaluable for analyzing this compound without inducing thermal decomposition.

Low-Temperature NMR Spectroscopy: As demonstrated with tetrazolylpentazole, which decomposes at -50°C, low-temperature NMR is a powerful tool for confirming the existence of unstable pentazole derivatives. engineering.org.cnwiley-vch.de

X-ray Crystallography of Transient Species: While challenging, obtaining crystal structures of unstable intermediates provides definitive structural information. The combination of EPR spectroscopy with X-ray crystallography has been successful in elucidating the structure of mixed Li/Mn organometallic intermediates. unibe.ch

| Technique | Information Provided | Application to this compound |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational dynamics of transient species. numberanalytics.com | Studying the formation and decomposition pathways. stfc.ac.uk |

| Transient 2D IR Spectroscopy | Vibrational couplings and structural disorder of intermediates. nih.gov | Elucidating the structure and dynamics of the pentazole ring. |

| Laser Induced Acoustic Desorption (LIAD)-MS | Gas-phase analysis of neutral, labile molecules. stfc.ac.uk | Characterizing the intact this compound molecule. |

| Low-Temperature NMR Spectroscopy | Confirmation of existence and structural information at low temperatures. engineering.org.cnwiley-vch.de | Characterizing the compound below its decomposition temperature. |

| X-ray Crystallography | Definitive solid-state structure. unibe.ch | Determining the precise bond lengths and angles of the pentazole ring. |

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational and experimental methods has become indispensable in modern chemical research, and the study of pentazoles is no exception. rsc.orgmdpi.com Computational chemistry provides theoretical support for experimental synthesis and helps in understanding the stability and properties of these energetic compounds. researchgate.netnih.gov

Future efforts will likely involve:

Predictive Modeling: Using quantum chemical methods like Density Functional Theory (DFT) to predict the stability, aromaticity, and spectral properties of new pentazole derivatives. researchgate.netnih.govnih.gov This can guide synthetic efforts towards more stable and promising candidates. Computational studies have already been used to predict the stability of various substituted phenylpentazoles. wiley-vch.de

Mechanism Elucidation: Combining experimental data from techniques like time-resolved spectroscopy with computational modeling to elucidate complex reaction mechanisms. nih.gov This has been successfully applied to understand the photocycle of cyanobacteriochromes. nih.gov

Structure Refinement: Using computational methods to refine and interpret experimental data, such as NMR and X-ray diffraction patterns, especially for transient or difficult-to-isolate species. nih.gov This approach was used to confirm the structures of new LiN5 allotropes. nih.gov

Exploration of Novel Synthetic and Stabilization Strategies for Diverse Pentazole Derivatives

The synthesis of new pentazole derivatives with enhanced stability and tailored properties is a key objective in this field. engineering.org.cnmdpi.com Research in this area will focus on exploring novel synthetic routes and stabilization strategies.

Future research directions include:

New Precursors: Investigating alternative precursors to the commonly used arylpentazoles. researchgate.net For example, benzylpentazole and its derivatives have been computationally studied as potential precursors. researchgate.net

Substituent Effects: Systematically studying the effect of different electron-donating and electron-withdrawing substituents on the stability of the pentazole ring. engineering.org.cnwiley-vch.de It has been shown that electron-donating groups at the para and ortho positions of a phenyl ring can stabilize the pentazole ring through resonance. engineering.org.cnwiley-vch.de

Heterocyclic Pentazoles: Exploring the synthesis of pentazoles attached to heterocyclic rings, which has proven to be more challenging than aryl pentazoles. wiley-vch.de

Stabilization through Coordination: Investigating the use of metal coordination and the formation of metal-organic frameworks (MOFs) to stabilize the pentazole ring. researchgate.net

Cocrystallization: Utilizing cocrystallization techniques to stabilize pentazolate salts through hydrogen-bonding and π-stacking interactions. researchgate.net

The continued exploration of these uncharted territories in this compound chemistry holds the promise of significant advancements in the field of high-energy-density materials and fundamental chemical bonding.

Q & A

Q. What are the standard laboratory protocols for synthesizing Methyl-1H-pentazole?

this compound can be synthesized via cyclization reactions using precursors like hydrazine derivatives and carbonyl compounds. A typical protocol involves refluxing reactants (e.g., substituted hydrazines and ketones) in polar aprotic solvents (e.g., DMF or ethanol) under acidic or basic conditions. Purification is achieved through recrystallization or column chromatography, with purity confirmed via TLC using solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

Q. How can researchers assess the purity of this compound using chromatographic methods?

Thin-layer chromatography (TLC) with iodine visualization is a cost-effective method. For higher resolution, HPLC with C18 columns and methanol-water mobile phases can separate impurities. Purity thresholds (>95%) are often required for publication .

Q. What are the key considerations for designing reaction pathways for novel this compound derivatives?

Factors include:

- Solvent Polarity : Polar solvents enhance cyclization but may reduce yields for hydrophobic intermediates .

- Catalyst Selection : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions influence reaction kinetics .

- Substituent Effects : Electron-withdrawing groups on precursors may destabilize intermediates, requiring lower temperatures .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields of this compound derivatives?

Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) by enhancing energy transfer. This method minimizes side reactions and improves yields by 10–15% compared to conventional heating, as demonstrated in triazole syntheses .

Q. What computational methods predict the stability and reactivity of this compound?

Density Functional Theory (DFT) calculates thermodynamic stability (e.g., bond dissociation energies) and reaction pathways. Molecular docking studies can model interactions with biological targets, such as enzyme active sites, to prioritize derivatives for synthesis .

Q. How to resolve discrepancies in spectral data for this compound analogs?

Conflicting NMR/IR results may arise from solvent polarity or tautomerism. Solutions include:

Q. What strategies stabilize this compound against thermal decomposition?

Stabilization methods include:

Q. How can the FINER criteria guide hypothesis formulation for this compound reactivity studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.